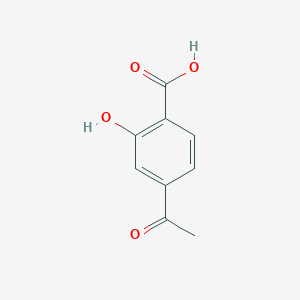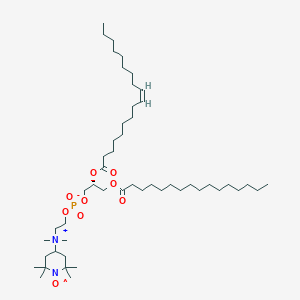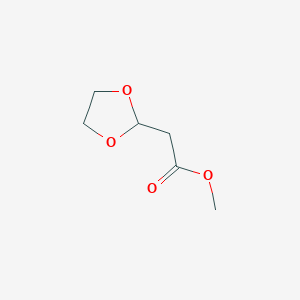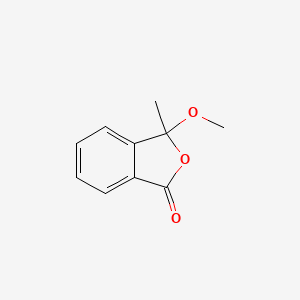
4-Acetyl-2-hydroxybenzoic acid
Vue d'ensemble
Description
4-Acetyl-2-hydroxybenzoic acid, also known as 4-acetoxybenzoic acid or 4-acetoxybenzoate, is a naturally occurring organic compound found in a variety of plants. It can also be synthetically produced in the laboratory. This compound is an important intermediate in the synthesis of many pharmaceuticals, fragrances, and other products. This article will discuss the synthesis method of this compound, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
Applications De Recherche Scientifique
Versatile Intermediate for Value-added Compounds
4-Acetyl-2-hydroxybenzoic acid, closely related to 4-Hydroxybenzoic acid (4-HBA), has emerged as a promising intermediate for various bioproducts applicable in food, cosmetics, pharmacy, and fungicides. Recent advancements in synthetic biology and metabolic engineering have enabled the biosynthesis of 4-HBA-based products like resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol (Wang, Bilal, Hu, Wang, & Zhang, 2018).
Potential in Cancer Therapy
Derivatives of 4-Hydroxybenzoic acid have shown potential in cancer therapy. They act as pan-HDAC inhibitors, which can increase protein acetylation levels, halt cell cycle progression, and induce apoptotic cell death in cancer cells, without harming normal cells (Seidel, Schnekenburger, Dicato, & Diederich, 2014).
Analysis in Food Products
4-Hydroxybenzoic acid derivatives, such as parabens (esters of 4-hydroxybenzoic acid), are commonly used preservatives in food. An HPLC–MS/MS method has been developed to quantify these compounds in food products (Cao, Liu, Zhang, Xi, Li, Wang, Yuan, & Mu, 2013).
Synthesis of High-Temperature Polymers
This compound is used as a monomer in the polymerization of thermotropic polymers. The kinetics and mechanisms of its synthesis by acetylation of 4-hydroxybenzoic acid using acetic anhydride have been studied, contributing to the development of high-performance polymers (Vora, Biernacki, Crouse, & Swartling, 2003).
Role in Dermal Metabolism
Parabens, esters of 4-hydroxybenzoic acid, are used in cosmetics and pharmaceuticals. Studies on the dermal absorption and hydrolysis of parabens, converting them to 4-hydroxybenzoic acid, provide insights into their disposition after dermal exposure and potential localized toxicity (Jewell, Prusakiewicz, Ackermann, Payne, Fate, Voorman, & Williams, 2007).
Mécanisme D'action
Target of Action
4-Acetyl-2-hydroxybenzoic acid belongs to the class of organic compounds known as hydroxybenzoic acid derivatives . These compounds contain a hydroxybenzoic acid (or a derivative), which is a benzene ring bearing a carboxyl and a hydroxyl group . Among the benzoic acid derivatives, 2-hydroxy benzoic acid (salicylic acid), 4-hydroxyl benzoic acid, 2,3-dihydroxybenzoic acid, 3,4-dihydroxybenzoic acid (protocatechuic acid), 3,4,5-trihydroxybenzoic acid (gallic acid) are widely studied phenolic compounds in foods .
Mode of Action
It’s worth noting that salicylic acid, a structurally similar compound, directly and irreversibly inhibits cox-1 and cox-2 to decrease the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes .
Biochemical Pathways
The biosynthesis of hydroxybenzoic acids, including this compound, involves the shikimate and phenylpropanoid pathways . In Pseudarthrobacter phenanthrenivorans Sphe3, 4-hydroxybenzoate is hydroxylated to form protocatechuate, which subsequently is either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol . Protocatechuate and catechol are funneled into the TCA cycle following either the β-ketoadipate or protocatechuate meta-cleavage branches .
Pharmacokinetics
A study on p-aminosalicylic acid (pas), a structurally similar compound, found that after administration, the concentrations of pas declined rapidly in plasma with an elimination t1/2 of 34 min . The metabolite AcPAS was detected in plasma and eliminated with a t1/2 of 147 min . PAS and AcPAS were detected in brain tissues; AcPAS had a much higher tissue concentration and a longer t1/2 than the parent PAS in most tissues examined .
Result of Action
Hydroxybenzoic acids are known for their health benefits such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the biosynthesis of secondary metabolites in foods may differ between plant species, due to the difference in the nature of the plant . Plant growing under different environments and conditions also showed differences in the metabolite profile .
Propriétés
IUPAC Name |
4-acetyl-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-5(10)6-2-3-7(9(12)13)8(11)4-6/h2-4,11H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBAIOHGDCOFGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![ethyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B3079891.png)
![N-[(4-bromothiophen-2-yl)methyl]-2-phenylethanamine](/img/structure/B3079898.png)

